Mtb-IN-5
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Overview
Description
Mtb-IN-5 is an isoxazole compound known for its anti-Mycobacterium tuberculosis activity. It impedes the respiration and biofilm formation of Mycobacterium tuberculosis within macrophages and enhances the efficacy of the antibiotic isoniazid against isoniazid-resistant Mycobacterium tuberculosis mutants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Mtb-IN-5 are not well-documented. Typically, large-scale synthesis of such compounds would involve optimization of the laboratory-scale synthesis to ensure cost-effectiveness, yield, and purity. This often includes the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
Mtb-IN-5 undergoes various chemical reactions, including:
Oxidation: Isoxazole compounds can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert isoxazoles to amines.
Substitution: Isoxazoles can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazoles typically yields oxazoles, while reduction can yield amines .
Scientific Research Applications
Mtb-IN-5 has several scientific research applications:
Chemistry: Used as a model compound to study isoxazole chemistry and its reactivity.
Biology: Investigated for its effects on Mycobacterium tuberculosis respiration and biofilm formation.
Medicine: Explored as a potential therapeutic agent for tuberculosis, especially in combination with isoniazid.
Mechanism of Action
Mtb-IN-5 exerts its effects by targeting the respiration and biofilm formation pathways of Mycobacterium tuberculosis. It enhances the efficacy of isoniazid by inhibiting the respiration of Mycobacterium tuberculosis within macrophages, thereby reducing the bacterial load and preventing biofilm formation .
Comparison with Similar Compounds
Similar Compounds
Mtb-IN-4: Another isoxazole compound with similar anti-Mycobacterium tuberculosis activity.
Isoniazid: A well-known antibiotic used in the treatment of tuberculosis.
Pyrazinamide: Another anti-tuberculosis drug that works by disrupting the Mycobacterium tuberculosis cell membrane
Uniqueness
Mtb-IN-5 is unique in its ability to enhance the efficacy of isoniazid against isoniazid-resistant Mycobacterium tuberculosis mutants. This makes it a valuable compound in the fight against drug-resistant tuberculosis .
Properties
Molecular Formula |
C24H24N2O4S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
7-[3-(4-tert-butylphenyl)-1,2-oxazol-5-yl]-8-cyclopropyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H24N2O4S/c1-24(2,3)15-8-6-13(7-9-15)17-11-19(30-25-17)16-10-20(27)26-18(23(28)29)12-31-22(26)21(16)14-4-5-14/h6-11,14,18H,4-5,12H2,1-3H3,(H,28,29) |
InChI Key |
LHVKTOZEGWRTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=O)N4C(CSC4=C3C5CC5)C(=O)O |
Origin of Product |
United States |
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